2-Isopropyl-1,3-benzothiazole

Übersicht

Beschreibung

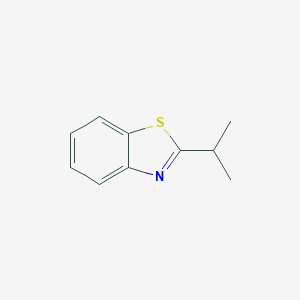

2-Isopropyl-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with an isopropyl group attached to the second carbon of the thiazole ring This compound is part of the broader class of benzothiazoles, which are known for their diverse biological and chemical properties

Wirkmechanismus

Target of Action

Benzothiazole derivatives, such as 2-Isopropyl-1,3-benzothiazole, have been found to exhibit a wide range of biological activities. They have been reported to inhibit various targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

For instance, they have been found to inhibit the target DprE1, which is involved in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives affect various biochemical pathways. They have been found to inhibit the release of cytochrome c from mitochondria, which is a key step in the intrinsic pathway of apoptosis . This suggests that these compounds may have a role in regulating cell death and could potentially be used in the treatment of diseases where apoptosis is dysregulated, such as cancer .

Pharmacokinetics

The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active benzothiazole compounds have been predicted using swiss adme and admetsar web servers .

Result of Action

The result of the action of this compound is likely to depend on the specific target and pathway it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites. If it affects a signaling pathway, it could alter the behavior of cells. In the case of anti-tubercular activity, benzothiazole derivatives have been found to exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs .

Biochemische Analyse

Biochemical Properties

2-Isopropyl-1,3-benzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound has been shown to inhibit certain metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the activity of enzymes involved in detoxification processes, thereby influencing its own metabolism and clearance from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues is also influenced by its interactions with plasma proteins and other binding partners .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound can accumulate in the nucleus, affecting gene expression and other nuclear processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with isopropyl ketones under acidic or basic conditions. One common method includes the reaction of 2-aminothiophenol with isopropyl bromide in the presence of a base such as potassium carbonate, followed by cyclization to form the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper or palladium may be used to facilitate the cyclization process. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isopropyl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrobenzothiazole.

Substitution: Halogenated, nitrated, or sulfonated benzothiazoles .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-Isopropyl-1,3-benzothiazole, in treating neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that benzothiazole compounds can inhibit acetylcholinesterase (AChE) and prevent amyloid-beta (Aβ) aggregation, both crucial factors in AD progression. For instance, a study evaluated various benzothiazole-isothiourea derivatives and found that certain compounds exhibited superior inhibitory activity against AChE and Aβ aggregation compared to established drugs like curcumin and galantamine .

Anti-Tubercular Activity

Benzothiazole derivatives are being investigated for their anti-tubercular properties. Recent synthetic developments have produced new compounds with enhanced activity against Mycobacterium tuberculosis. In vitro studies showed that specific derivatives demonstrated better inhibition than first-line medications like Isoniazid. For example, compounds synthesized via diverse methods showed promising results with selectivity and bioavailability, indicating their potential as new therapeutic agents against drug-resistant tuberculosis .

Optical Materials

This compound has been studied for its optical properties, making it a candidate for applications in photonic devices. Research has indicated that benzothiazole compounds can serve as ligands for metal extraction and possess unique optical characteristics that could be harnessed in various technological applications .

Ligands for Metal Extraction

The compound has also been explored as a ligand in coordination chemistry for metal extraction processes. Its ability to form stable complexes with metals makes it valuable in environmental remediation efforts, particularly in the recovery of precious metals from waste streams .

Biodegradation Studies

Research into the environmental impact of benzothiazole derivatives has revealed their potential roles in biodegradation processes. Studies indicate that certain microorganisms can utilize these compounds as carbon sources, suggesting their applicability in bioremediation strategies aimed at detoxifying contaminated environments.

Data Tables

Case Study 1: Alzheimer’s Disease Treatment

In a study focusing on the multitarget approach for AD treatment, researchers synthesized a series of benzothiazole-isothiourea derivatives. Among these, compound 3t demonstrated the best profile for inhibiting AChE and preventing Aβ aggregation while maintaining low cytotoxicity levels in vitro. This highlights the potential of benzothiazole scaffolds in developing new therapeutic agents for neurodegenerative diseases.

Case Study 2: Tuberculosis Drug Development

A research group synthesized novel benzothiazole derivatives and evaluated their anti-tubercular activity against M. tuberculosis strains. Compounds 7a and 7g exhibited significant inhibitory effects compared to traditional treatments, showcasing the importance of benzothiazoles in combating drug-resistant tuberculosis strains.

Vergleich Mit ähnlichen Verbindungen

- 2-Methyl-1,3-benzothiazole

- 2-Ethyl-1,3-benzothiazole

- 2-Phenyl-1,3-benzothiazole

Comparison: 2-Isopropyl-1,3-benzothiazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Methyl-1,3-benzothiazole, the isopropyl group provides steric hindrance, potentially affecting the compound’s interaction with enzymes and receptors. The presence of the isopropyl group also enhances the compound’s lipophilicity, which can impact its absorption and distribution in biological systems .

Biologische Aktivität

2-Isopropyl-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The synthesis methods, structure-activity relationships (SAR), and relevant case studies are also discussed.

Chemical Structure and Synthesis

This compound features a benzothiazole core with an isopropyl substituent at the 2-position. The synthesis of this compound typically involves the reaction of an isopropylamine with a suitable benzothiazole derivative. Various synthetic routes have been developed to enhance yield and purity, often utilizing techniques such as microwave irradiation or solvent-free conditions to optimize reaction times and minimize environmental impact.

Anticancer Activity

Numerous studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated potent inhibitory effects on various cancer cell lines.

- Case Study : A study evaluated several benzothiazole derivatives for their cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The results showed that specific modifications to the benzothiazole structure could enhance anticancer activity significantly. For example, compounds with IC50 values ranging from 3.04 to 10.20 μmol/L were reported against these cell lines, indicating strong potential for further development as therapeutic agents .

| Compound | Cell Line | IC50 (μmol/L) |

|---|---|---|

| 5a | A431 | 3.61 |

| 5d | A549 | 3.04 |

| 5b | A431 | 5.82 |

Anti-inflammatory Activity

Benzothiazole derivatives have also been studied for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

- Findings : In vitro assays indicated that certain benzothiazoles significantly reduced the expression levels of these inflammatory markers in macrophage cell lines, suggesting a dual role in managing cancer and inflammation .

Antimicrobial Activity

The antimicrobial properties of benzothiazoles are well-documented, with various derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.

- Case Study : A recent investigation highlighted that this compound exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 25 |

Neuroprotective Activity

Emerging research suggests that benzothiazole derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Research Insights : Studies have indicated that certain benzothiazoles can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology. Compounds related to this compound were found to exhibit higher AChE inhibitory activity than standard drugs like rivastigmine .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzothiazole ring. Modifications at the C-2 position have shown to enhance potency against cancer cells and improve anti-inflammatory effects.

Eigenschaften

IUPAC Name |

2-propan-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRMLNPNLJBPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.